Einecs 282-256-5
Description
Properties
CAS No. |
84145-30-2 |
|---|---|
Molecular Formula |
C14H29NO6 |
Molecular Weight |
307.38 g/mol |
IUPAC Name |
decanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C10H18O4.C4H11NO2/c11-9(12)7-5-3-1-2-4-6-8-10(13)14;6-3-1-5-2-4-7/h1-8H2,(H,11,12)(H,13,14);5-7H,1-4H2 |
InChI Key |
MXBMZMIQYRQONB-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCC(=O)O)CCCC(=O)O.C(CO)NCCO |
Related CAS |
81189-11-9 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Zinc Pyrithione
Advanced Synthetic Routes for Zinc Pyrithione (B72027) and its Precursors.google.comgoogle.com
Zinc Pyrithione (ZPT), identified by EINECS number 282-256-5, is a coordination complex of zinc. nbinno.com The synthesis of Zinc Pyrithione is a multi-step chemical process that typically begins with precursors such as 2-chloropyridine (B119429) or pyridine (B92270). google.compatsnap.com A common industrial synthesis route starts with 2-chloropyridine as the raw material. google.com This process involves three main stages: N-oxidation, sulfhydrylation (or mercaptolation), and chelation. google.compatsnap.com
In the first step, 2-chloropyridine undergoes nitrogen oxidation to form 2-chloropyridine N-oxide. google.compatsnap.com This is typically achieved by reacting 2-chloropyridine with an oxidizing agent like hydrogen peroxide in the presence of a solvent and a catalyst. google.com The resulting 2-chloropyridine N-oxide solution is then carried forward to the next stage. patsnap.com
The second step is sulfhydrylation, where the 2-chloropyridine N-oxide solution is reacted with a sulfhydrylation reagent, such as sodium hydrosulfide (B80085) (NaHS), to produce the sodium salt of 2-mercaptopyridine (B119420) N-oxide, commonly known as sodium pyrithione. google.compatsnap.com This reaction is performed under controlled pH conditions. patsnap.com Following the reaction, the solution may be decolorized with active carbon. patsnap.com
The final step is chelation, where the sodium pyrithione solution is reacted with a water-soluble zinc salt, such as zinc sulfate (B86663) or zinc chloride. google.comspecialchem.comchemicalbook.com This double displacement reaction results in the precipitation of Zinc Pyrithione. specialchem.com The solid ZPT is then isolated through filtration, washed with deionized water to remove impurities, and dried to yield the final product. patsnap.comchemicalbook.com An alternative starting material is 2-aminopyridine, which can be converted through several steps including oxidation, diazotization, and treatment with a sulfhydryl donor to yield the 2-mercaptopyridine-1-oxide precursor. google.com
Optimization of Reaction Conditions and Process Parameters in Zinc Pyrithione Synthesis.google.comtandfonline.com
Optimizing reaction conditions is crucial for maximizing the yield and purity of Zinc Pyrithione while minimizing costs and environmental impact. google.compatsnap.com Research and patented methods have identified key parameters at each stage of the synthesis process that can be fine-tuned for improved outcomes. google.com
During the initial N-oxidation of 2-chloropyridine, temperature control is critical. One method specifies raising the temperature to 65°C before the dropwise addition of hydrogen peroxide, and then maintaining the reaction temperature between 70-80°C. patsnap.com Following the addition, the reaction is held at a constant temperature, for instance 75°C, for a period of one to six hours to ensure the reaction goes to completion. patsnap.com
In the subsequent sulfhydrylation step, the pH of the reaction mixture is a key variable. The process often involves adjusting the pH to an alkaline range of 9-10 with a sodium hydroxide (B78521) solution before adding the sulfhydrylating agent. google.com The temperature for this step is also controlled, with examples showing the reaction being warmed to 70°C or 90°C. google.com
For the final chelation step, the reaction between the sodium pyrithione solution and the zinc salt is often performed at an elevated temperature, such as 70°C, and stirred for a set duration, like one hour, to ensure complete precipitation. chemicalbook.com One process describes warming the reactor to 40-60°C before adding the sodium pyrithione solution. google.com The pH may also be adjusted post-reaction; for example, cooling the solution and adjusting the pH to 6.5-7 before filtration. google.com By carefully controlling these parameters, total process yields can be increased significantly, with some optimized methods reporting total yields of up to 93% and product purity over 98%. google.com
| Synthesis Step | Parameter | Optimized Condition | Reported Outcome |
|---|---|---|---|
| N-Oxidation | Temperature | Maintain at 70-80°C during H₂O₂ addition, then hold at 75°C for 1-6h. patsnap.com | Improved reaction yield to over 97%. patsnap.com |
| Sulfhydrylation | pH | Adjust to 9-10 with NaOH solution. google.com | Facilitates efficient reaction. google.com |
| Sulfhydrylation | Temperature | Warm to 70-90°C. google.com | Controlled reaction rate. google.com |
| Chelation | Temperature | Warm to 40-70°C and stir for 1h. google.comchemicalbook.com | Ensures complete precipitation and high yield (99.5%). chemicalbook.com |
| Overall Process | Multiple Parameters | Systematic optimization of all steps. google.com | Total yield increased to 93%, purity >98%. google.com |
Novel Catalytic Approaches and Reagents in Zinc Pyrithione Production.google.comchemicalbook.comtandfonline.com
One significant advancement is the use of solid molecular sieve catalysts, such as TS-1 molecular sieves. patsnap.com These catalysts allow for the direct reaction of 2-chloropyridine with a slight excess of hydrogen peroxide to produce 2-chloropyridine N-oxide with high conversion and yield. google.com A patented method describes using a TS-1 molecular sieve catalyst, which increased the N-oxidation reaction yield to over 97%. patsnap.com A major advantage of these solid catalysts is that they can be easily recovered from the reaction mixture by filtration and reused, which reduces material consumption and production costs. google.com This approach avoids the use of mediums like glacial acetic acid, which would require complex recovery steps or result in large amounts of saline wastewater. patsnap.com
Other research has explored different catalytic systems for the N-oxidation of pyridine derivatives. researchgate.net For instance, maleic anhydride (B1165640) derivatives have been evaluated as catalysts for N-oxidation using hydrogen peroxide. researchgate.net Tungsten exchanged hydroxyapatite (B223615) (W/HAP) has also been presented as an active catalyst for the N-oxidation of various amines with aqueous hydrogen peroxide, aiming to reduce waste and meet green chemistry standards. researchgate.net While the direct application of all these specific catalysts to industrial ZPT production is not detailed, they represent the direction of research into more efficient and environmentally friendly catalytic systems for producing the key 2-chloropyridine N-oxide intermediate. researchgate.net The final chelation step, reacting sodium pyrithione with a zinc salt like zinc chloride, is typically a direct salt metathesis reaction that does not require a catalyst. chemicalbook.com
Principles of Sustainable Chemistry and Green Synthesis in Zinc Pyrithione Preparation.google.comtandfonline.com
The principles of sustainable and green chemistry are increasingly being applied to the synthesis of Zinc Pyrithione to reduce the environmental impact of its production. tandfonline.comimarcgroup.com This involves developing methods that are more efficient, generate less waste, and use less hazardous materials. patsnap.comtandfonline.com Key areas of focus include the use of recyclable catalysts, avoiding harsh solvents, and developing solvent-less reaction pathways. patsnap.comtandfonline.com
A prime example of a green synthesis approach is the use of mechanochemical milling to produce nanoparticulate ZPT. tandfonline.comresearchgate.net This solid-phase synthesis method reacts zinc chloride and sodium pyrithione monohydrate by applying mechanical energy in a mill, avoiding the use of solvents entirely. tandfonline.comresearchgate.net This process is considered a green route because it is solvent-less and can produce ZPT nanoparticles directly. tandfonline.com The resulting nanoparticles have diameters in the range of 20–200 nm and are expected to exhibit higher activity. tandfonline.com
The use of recyclable solid catalysts, such as the molecular sieves mentioned previously, is another key aspect of greening the ZPT synthesis process. google.compatsnap.com By enabling high yields with near-stoichiometric amounts of reagents and allowing for catalyst reuse, these methods significantly reduce waste generation. google.com This approach simplifies the operation and leads to a noticeable reduction in wastewater quantity and its chemical oxygen demand (COD). google.com Such catalytic processes align with green chemistry goals by increasing atom economy and reducing the need for downstream purification and waste treatment. patsnap.com The trend towards eco-friendly ingredients is prompting manufacturers to develop ZPT formulations with a reduced environmental footprint, driving innovation in sustainable production technology. imarcgroup.comglobalgrowthinsights.com
Derivatization and Structural Modification of Zinc Pyrithione for Research Purposes
Derivatization and structural modification of the pyrithione ligand in Zinc Pyrithione are important strategies in chemical and biomedical research. By synthesizing analogs, bioisosteres, and functionalized forms of the molecule, researchers can investigate structure-activity relationships, develop new therapeutic agents, and create materials with enhanced properties. acs.orgnih.gov These modifications can alter the compound's biological activity, solubility, and binding characteristics, opening up new avenues for its application. nih.govresearchgate.net
Synthesis of Analogs and Bioisosteres of Zinc Pyrithione.researchgate.net
The synthesis of Zinc Pyrithione analogs involves modifying the core pyrithione structure to study how these changes affect its biological properties. nih.gov A general method for preparing a series of zinc complexes with pyrithione and its analogues involves a modified published procedure. nih.gov The process starts by dissolving the desired pyrithione analogue ligand in a solvent like methanol (B129727). nih.gov The ligand is then deprotonated using an aqueous solution of a base, such as sodium hydroxide. nih.gov Following deprotonation, a zinc salt, typically zinc acetate (B1210297), is added to the solution. nih.gov This immediately causes the precipitation of the corresponding zinc complex. nih.gov The solid product is then filtered off and dried. nih.gov
This methodology has been used to prepare a set of zinc compounds containing various substituted pyrithione ligands for research purposes, such as evaluating their potential as antiviral agents. nih.gov By introducing different substituents (e.g., methyl or methoxy (B1213986) groups) onto the pyridine ring or extending the scaffold, researchers can systematically probe the compound's interaction with biological targets. nih.gov This approach allows for the investigation of how small structural changes influence the compound's efficacy against specific enzymes or pathogens. nih.gov
| Step | Procedure | Reagents | Observation |
|---|---|---|---|
| 1 | Dissolve Ligand | Pyrithione analog, Methanol nih.gov | Ligand dissolves in solvent. nih.gov |
| 2 | Deprotonation | Aqueous Sodium Hydroxide (1 M) nih.gov | Prepares the ligand for complexation. nih.gov |
| 3 | Complexation | Zinc Acetate nih.gov | Immediate formation of a white precipitate. nih.gov |
| 4 | Isolation | Filtration and Drying nih.gov | Yields the solid zinc pyrithione analog. nih.gov |
Functionalization Strategies for Zinc Pyrithione for Enhanced Research Applications
Functionalization strategies aim to attach Zinc Pyrithione to other molecules or substrates to create materials with novel or enhanced properties, particularly for specific research applications. acs.orgnih.gov One notable example is the in situ functionalization of cellulosic fabrics with ZPT to create antimicrobial textiles. acs.org This approach involves synthesizing the ZPT complex directly onto the fabric surface. acs.org
In this method, a cellulosic fabric such as viscose is used as the substrate. acs.org The fabric is first treated with a zinc metal precursor, followed by the ligand, 2-mercaptopyridine-N-oxide. acs.org This results in the in situ formation and deposition of ZPT onto the fabric fibers (VC-ZPT). acs.org To improve the uniformity and durability of the ZPT on the surface, the cellulose (B213188) can be modified prior to functionalization. acs.org One such modification is phosphorylation of the viscose fabric (VP). acs.org This creates phosphate (B84403) linking groups between the cellulose and the ZPT (VP-ZPT), which results in better uniformity and significantly higher durability to washing. acs.org
The success of this functionalization can be confirmed using various analytical techniques, including scanning electron microscopy (SEM) and Raman spectroscopy. acs.org This strategy effectively immobilizes the active ZPT compound on a surface, which could be useful for research into contact-active antimicrobial materials or for developing applications where the controlled, sustained release of the active agent is not desired. acs.org Such functionalized fabrics have potential applications in personal protective clothing or for managing certain skin conditions. acs.orgnih.gov
Research on Ligand Exchange and Complexation Dynamics of Zinc Pyrithione
The study of Zinc Pyrithione's (ZPT) behavior in solution reveals dynamic equilibria and a significant capacity for ligand exchange, which are crucial to its biological and chemical activity. Research has demonstrated that the pyrithione ligand can act as an ionophore, facilitating the transport of metal ions across membranes. nih.gov A notable finding is that ZPT can exchange its zinc ion for copper, effectively acting as a copper ionophore. wiley.com This process, also known as transchelation, has been observed in marine environments where ZPT can readily interact with available copper ions. researchgate.net
This ligand exchange mechanism is fundamental to one of its proposed antimicrobial actions, where pyrithione shuttles copper into cells, leading to the inactivation of essential iron-sulfur cluster proteins. wiley.com The interaction is not limited to copper; the potential for ZPT to impair zinc homeostasis in biological systems by increasing intracellular zinc ion concentrations has also been investigated. nih.gov
The complexation dynamics also involve an equilibrium between different structural forms of the ZPT molecule itself. In the solid state, ZPT exists as a dimer, but upon dissolution, it can dissociate into a bioactive monomeric form. wikipedia.orgmdpi.com The equilibrium between the solid-state particle, the dissolved monomeric complex, and the dissociated zinc and pyrithione moieties governs the compound's bioavailability and activity. mdpi.com Strategies to optimize its efficacy often focus on shifting this equilibrium towards the bioactive complex and preventing its complete dissociation. mdpi.com Analytical methods have been developed that rely on this reactivity, for instance, converting ZPT into a stable copper complex for quantification via high-performance liquid chromatography (HPLC).
Key Research Findings on Zinc Pyrithione's Ligand Exchange and Complexation
| Research Area | Key Finding | Significance |
| Ligand Exchange | Pyrithione acts as a copper ionophore, exchanging zinc for available copper. wiley.com | Explains a primary mechanism of antimicrobial action through copper influx and subsequent damage to iron-sulfur proteins. wiley.com |
| Transchelation | ZPT readily undergoes transchelation with copper ions in the environment. researchgate.net | Relevant for understanding its environmental fate and the formation of different metal pyrithione complexes. researchgate.net |
| Complexation Equilibrium | ZPT exists in an equilibrium between a solid-state dimer and a dissolved, bioactive monomer. wikipedia.orgmdpi.com | The concentration of the monomeric form is critical for its antifungal activity. mdpi.com |
| Ionophore Activity | The pyrithione ligand facilitates the transport of metal ions across biological membranes. nih.gov | Underpins its ability to disrupt cellular metal homeostasis, contributing to its biological effects. nih.gov |
Solid-State and Hydrate (B1144303) Form Research of Zinc Pyrithione
The solid-state chemistry of Zinc Pyrithione is a critical area of research, as the compound's physical form dictates its properties and performance in various applications. In its crystalline state, Zinc Pyrithione exists as a centrosymmetric dimer. wikipedia.orgnih.gov In this dimeric structure, each zinc atom is pentacoordinate, meaning it is bonded to five atoms: two sulfur and three oxygen centers. nih.govuq.edu.au This rigid crystal lattice structure contributes to its low aqueous solubility. mdpi.com
Synthesis and Characterization of Novel Zinc Pyrithione Hydrates
Research into modifying the solid-state structure of Zinc Pyrithione has led to the synthesis of novel hydrates. The formation of a crystalline hydrate involves incorporating water molecules into the crystal lattice, which can alter physicochemical properties such as solubility and dissolution rate.
A novel hydrate, designated Zn(PT)₂(H₂O), has been synthesized by combining aqueous solutions of sodium pyrithione and zinc chloride at a controlled temperature of 2.5°C. The resulting white precipitate was characterized to confirm its structure and properties.
Characterization of Zinc Pyrithione Hydrate (Zn(PT)₂(H₂O))
Elemental Analysis: The analysis showed results consistent with the calculated percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) for the hydrated form.
Infrared (IR) Spectroscopy: The IR spectrum displayed a broad peak in the 3300 - 3600 cm⁻¹ region, which is indicative of the presence of coordinated water molecules.
Thermogravimetric Analysis (TGA): TGA demonstrated a single weight loss of 5.3% between 70°C and 80°C, corresponding to the calculated 5.2% for the complete loss of one water molecule from the hydrate structure.
A significant finding from this research is that the hydrate form exhibits enhanced solubility. The solubility of the hydrate was found to be approximately 0.08 g dm⁻³, a fourfold increase compared to the 0.02 g dm⁻³ reported for the anhydrous form. This hydrate is not indefinitely stable; it slowly dehydrates upon standing in the air and reverts to the original anhydrous Zn(PT)₂ when heated to 100°C.
Polymorphism and Crystalline Forms Research of Zinc Pyrithione
Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the solid state. These different forms, or polymorphs, can exhibit distinct physical properties. uq.edu.au Research into the crystalline forms of pyrithione salts has been driven by the need for particles with specific physical properties for different applications.
While the predominant commercial form of Zinc Pyrithione has a platelet or spherical morphology, research has been conducted to generate alternative, non-spherical crystalline forms. A patent in the field discloses a method for producing elongated particles of pyrithione salts, such as rods, needles, and ellipsoids. google.com The motivation for creating these alternative forms includes achieving a larger surface area for enhanced biocidal activity and obtaining particles that are more easily isolated by filtration compared to traditional platelet forms. google.com
This research indicates that the crystalline form of Zinc Pyrithione can be controlled during the synthesis process. The method for producing these non-platelet or non-spherical forms involves the use of lower temperatures and specific dispersants, such as salts of polymerized alkyl naphthalene (B1677914) sulfonic acids. google.com Furthermore, studies visualizing Zinc Pyrithione particles deposited on surfaces have described them as having polygonal crystal structures. nih.gov This body of work confirms that Zinc Pyrithione can exist in various crystalline forms and that research is ongoing to control and utilize these different morphologies.
Mechanistic Studies on Zinc Pyrithione Interactions at Molecular and Cellular Levels
Molecular Interaction Mechanisms of Zinc Pyrithione (B72027)
At the molecular level, the activity of Zinc Pyrithione (ZPT) is governed by its complex chemistry, including its ability to chelate metals, act as an ionophore, participate in redox reactions, and bind to essential biomolecules.
Metal Chelation and Ionophore Activity Research of Zinc Pyrithione
Zinc Pyrithione is a coordination complex where a central zinc atom is bound to two pyrithione ligands via oxygen and sulfur centers. atamanchemicals.comatamanchemicals.com A key aspect of its mechanism is its function as a metal chelator and ionophore. mdpi.comasm.org The pyrithione ligand itself is a known ionophore that can bind to metal ions and transport them across biological membranes. asm.orgresearchgate.net
Research has shown that ZPT acts as a potent zinc ionophore, leading to a rapid increase in intracellular zinc concentrations in various cell types, including yeast, keratinocytes, and melanoma cells. mdpi.comasm.orgmdpi.com This influx disrupts cellular zinc homeostasis, leading to cellular stress and toxicity. mdpi.com The ionophore activity is not limited to zinc. Studies have demonstrated that ZPT can undergo a transchelation reaction, exchanging its zinc for other metal ions present in the extracellular environment, such as copper. mdpi.comdrugbank.com This results in the formation of copper pyrithione, which then shuttles copper into the cell, leading to copper-mediated toxicity. mdpi.comdrugbank.comnih.gov This ability to transport both zinc and copper is a central part of its antimicrobial action. mdpi.comnih.gov
The chelation properties of ZPT are also critical. It can react with heavy metals, forming insoluble chelates. chemicalbook.com Strong chelating agents like EDTA can, in turn, chelate the zinc from the ZPT complex, releasing the pyrithione anion. chempoint.com
Table 1: Ionophore Activity of Pyrithione (PT) and Related Compounds in HeLa Cells
Redox Chemistry and Electron Transfer Processes Involving Zinc Pyrithione
The redox chemistry of Zinc Pyrithione is integral to its biological activity. ZPT is sensitive to both strong oxidizing and reducing agents. chempoint.com Oxidizing agents can convert pyrithione into its disulfide form, and further oxidation can produce sulfinic or sulfonic acid species. chempoint.com
A significant mechanism of ZPT's antifungal action involves the disruption of iron-sulfur (Fe-S) clusters within essential proteins. researchgate.netdrugbank.comnih.gov Fe-S clusters are critical components of the mitochondrial electron transport chain and other enzymes involved in vital metabolic processes. researchgate.net ZPT facilitates an influx of copper, which then inactivates these Fe-S proteins, leading to a breakdown in fungal metabolism. drugbank.comnih.gov This process is a key example of electron transfer interference.
Furthermore, studies involving cyclic voltammetry have shown that pyrithione complexes with other transition metals, such as iron (Fe), cobalt (Co), and nickel (Ni), undergo one-electron redox processes. conicet.gov.ar This indicates that the pyrithione ligand facilitates electron transfer reactions, and the redox fate of the metal complex is a critical aspect of its activity. conicet.gov.ar In some cell models, ZPT has been shown to induce oxidative stress, leading to the generation of superoxide (B77818). mdpi.com
Binding Studies with Biomolecules (e.g., Proteins, Nucleic Acids)
Research has demonstrated that Zinc Pyrithione interacts directly with specific proteins, which is a key part of its cytotoxic mechanism in cancer cells. Studies have identified proteasome-associated deubiquitinases (DUBs), specifically USP14 and UCHL5, as direct targets of ZPT. oncotarget.com By inhibiting the activity of these enzymes, ZPT leads to an accumulation of ubiquitinated proteins, disrupting cellular protein homeostasis. oncotarget.com High intracellular zinc levels resulting from ZPT's ionophore activity can also lead to non-specific binding to various intracellular proteins, causing mismetallation and dysfunction. atamanchemicals.comnih.gov
In contrast, studies investigating the interaction of ZPT with nucleic acids have found no evidence of direct binding to DNA. oncotarget.com Experiments using UV absorption and fluorescence spectroscopy showed no direct interaction between ZPT and calf thymus DNA. oncotarget.com Furthermore, at concentrations sufficient to inhibit cell growth, ZPT did not induce a significant DNA damage response, unlike other metal-based drugs such as cisplatin. oncotarget.com This suggests that the primary cytotoxic effects of ZPT are mediated through protein inhibition and disruption of metal ion homeostasis rather than direct genotoxicity. wikipedia.orgoncotarget.com
Cellular and Subcellular Interaction Mechanisms of Zinc Pyrithione in Model Organisms and Cell Lines (In Vitro/Ex Vivo Studies)
In vitro and ex vivo studies using various cell lines and model organisms have provided detailed insights into how Zinc Pyrithione interacts with cellular structures to exert its effects.
Research on Membrane Permeation and Transport Mechanisms of Zinc Pyrithione
Zinc Pyrithione's ability to cross cell membranes is fundamental to its biological activity. Its mechanism is multifaceted, involving both the disruption of membrane functions and specific transport pathways. One of the earliest described mechanisms is the disruption of membrane transport by blocking the proton pump that energizes the transport process. wikipedia.orgatamanchemicals.com This inhibition leads to the depolarization of the cell membrane. mdpi.com
While it was long assumed that ZPT and its complexes diffuse passively across the cell membrane, recent research suggests a more complex mechanism involving membrane transporters. mdpi.com Studies in E. coli have identified specific transporters, such as FepC and MetQ, that appear to be involved in the uptake of pyrithione and its metal complexes. mdpi.com The low aqueous solubility of ZPT ordinarily limits skin permeation, but the pyrithione moiety itself is a membrane-permeable ionophore. mdpi.comchemicalbook.com Once transported into the cell, the complex can dissociate, or the pyrithione can chelate other intracellular metals. mdpi.comnih.gov
Table 2: Effects of Zinc Pyrithione on Cellular Membranes and Transport
Intracellular Localization and Distribution Research of Zinc Pyrithione
Following its transport across the plasma membrane, the components of ZPT localize to specific subcellular compartments, which is critical to its mechanism of toxicity. The ionophore activity of pyrithione leads to a significant and rapid increase in the intracellular concentration of labile zinc. mdpi.comnih.gov
Studies using zinc-specific fluorescent probes, such as FluoZin-3 and ZinPyr-1, have visualized this process. mdpi.comnih.govtandfonline.com In human ovarian cancer cells and cervical tumor cells, research has shown that the influx of zinc leads to its accumulation primarily within lysosomes. tandfonline.comresearchgate.net This lysosomal zinc accumulation can cause lysosomal membrane permeabilization (LMP), leading to the release of cathepsins and triggering downstream apoptotic pathways. tandfonline.comtandfonline.com
In addition to lysosomes, mitochondria are also key targets. mdpi.comnih.gov Studies in cervical tumor cells and malignant melanoma cells have demonstrated that after ZPT treatment, zinc accumulates first in the mitochondria and subsequently in lysosomes. mdpi.comresearchgate.netnih.gov This mitochondrial zinc accumulation leads to a loss of mitochondrial membrane potential, impaired energy metabolism, and the initiation of mitophagy and apoptosis. mdpi.commdpi.comnih.gov Therefore, a lysosome-mitochondrial axis of cell death is a proposed mechanism for ZPT's action in some cancer cells. tandfonline.comtandfonline.com
Table 3: Summary of Compound Names
Enzymatic and Biochemical Pathway Modulation by Zinc Pyrithione (Fundamental Research)
Research on Enzyme Inhibition and Activation by Zinc Pyrithione (e.g., Iron-Sulfur Cluster Proteins, Deubiquitinases, Lipases)
A primary mechanism of Zinc Pyrithione's action involves the inhibition of iron-sulfur (Fe-S) cluster proteins. nih.govwikipedia.org ZPT increases cellular copper levels, which in turn damage these essential proteins. nih.govoup.com This disruption of Fe-S cluster-containing enzymes, such as aconitase, is a key factor in its antifungal activity. nih.gov The inactivation of these proteins is not due to iron starvation but rather a direct consequence of increased intracellular copper. nih.gov
ZPT has also been identified as a potent inhibitor of deubiquitinases (DUBs), specifically the proteasome-associated DUBs USP14 and UCHL5. lidsen.comnih.govresearchgate.netoncotarget.com By inhibiting these enzymes, ZPT leads to an accumulation of polyubiquitinated proteins without directly inhibiting the proteolytic activity of the 20S proteasome. nih.govoncotarget.com This activity has positioned ZPT as a compound of interest in cancer research. lidsen.comnih.govresearchgate.net
Furthermore, research has demonstrated that ZPT can significantly reduce the expression of lipases in certain fungi, such as Malassezia restricta. chemicalbook.comcobiss.netresearchgate.netnih.gov Since lipases are crucial for the survival and virulence of these organisms on human skin, their inhibition is another important aspect of ZPT's antifungal mechanism. cobiss.netresearchgate.netmorressier.com
The following table details the enzymes affected by Zinc Pyrithione.
| Enzyme/Protein Class | Effect of Zinc Pyrithione |
| Iron-Sulfur Cluster Proteins | Inhibited due to increased intracellular copper levels, leading to damage of the clusters. nih.govwikipedia.orgoup.com |
| Deubiquitinases (USP14, UCHL5) | Potently inhibited, leading to the accumulation of polyubiquitinated proteins. lidsen.comnih.govresearchgate.netoncotarget.com |
| Lipases | Expression is significantly reduced in certain fungal species. chemicalbook.comcobiss.netresearchgate.netnih.gov |
Metabolic Pathway Perturbations Induced by Zinc Pyrithione (Investigative Studies)
Zinc Pyrithione exposure can cause significant perturbations in various metabolic pathways. In zebrafish liver, ZPT has been shown to induce gender-differentiated metabolic changes. nih.govresearchgate.net These changes are associated with the disruption of several key pathways, including:
Glycogenolysis and glycolysis metabolism nih.govresearchgate.netsci-hub.se
Purine (B94841) and pyrimidine (B1678525) metabolism nih.govresearchgate.netsci-hub.se
Oxidative phosphorylation nih.govresearchgate.netsci-hub.se
Arginine biosynthesis nih.govresearchgate.netsci-hub.se
Amino acid metabolism nih.govresearchgate.netsci-hub.se
In the fungus Malassezia restricta, ZPT has been found to downregulate the expression of genes involved in the Krebs cycle and the electron transport chain, further highlighting its impact on cellular energy metabolism. chemicalbook.com Studies on sludge anaerobic digestion have also revealed that ZPT can accelerate solubilization, hydrolysis, and acidification processes while inhibiting methanogenesis, leading to an increased yield of volatile fatty acids. researchgate.net This effect is linked to the upregulation of genes involved in extracellular hydrolysis, membrane transport, substrate metabolism, and volatile fatty acid biosynthesis. researchgate.net
Gene Expression and Proteomic Profiling in Response to Zinc Pyrithione Exposure (Model Systems)
Exposure to Zinc Pyrithione triggers significant changes in gene and protein expression profiles in various model systems. In reconstructed human epidermis, ZPT has been shown to upregulate a suite of stress response genes. nih.gov These include genes encoding for:
Metallothioneins (e.g., MT2A) nih.gov
Heat shock proteins (e.g., HSPA6, HSPA1A) nih.gov
Antioxidants (e.g., SOD2, HMOX1) nih.gov
The cell cycle inhibitor p21 (CDKN1A) nih.gov
This upregulation of stress response genes is a likely contributor to both the therapeutic and toxicological effects of ZPT. nih.gov Transcriptome analysis in Malassezia restricta has revealed that ZPT treatment leads to increased intracellular zinc levels and inhibits the synthesis of Fe-S clusters. cobiss.netresearchgate.netnih.govmorressier.com
In zebrafish embryos, ZPT exposure alters the expression of genes related to morphological abnormalities and metabolic dysfunctions, including a reduction in oxidoreductase activity. researchgate.netnih.gov Gene expression profiling has also been used to assess the estrogenic activity of ZPT, with results suggesting no significant estrogenic effects. nih.govbiocrick.comresearchgate.net
Proteomic studies are also beginning to shed light on the broader interactions of ZPT within the cell. The concept of "zinc proteomics" aims to understand how zinc ions and zinc-binding ligands interact with the entire proteome. wisconsin.eduresearchgate.net These approaches will be crucial for deconvoluting the collective cellular response to ZPT into the reactions of individual zinc-binding proteins. researchgate.net
Analytical Methodologies for Zinc Pyrithione Research
Spectroscopic Techniques in Zinc Pyrithione (B72027) Analysis
Spectroscopy offers powerful tools for the characterization and quantification of ZnPT. These methods exploit the interaction of electromagnetic radiation with the molecule to provide information on its structure, concentration, and chemical environment.
Analyzing ZnPT within complex biological matrices like skin requires advanced spectroscopic methods that can provide spatial resolution and chemical specificity. Synchrotron X-ray fluorescence microscopy combined with X-ray absorption near edge structure spectroscopy has been utilized to map the deposition of zinc, quantify its amount within the skin, and identify changes in its chemical form after application. nih.gov One study demonstrated a significant, time-dependent increase in zinc concentration within the viable epidermis following topical application of ZnPT. nih.gov
UV-Vis spectrophotometry is another established technique for quantifying ZnPT, often in cosmetic formulations. researchgate.netbrazilianjournals.com.br Methods have been developed for its determination in shampoos, where the analytical curve shows linearity across a specified concentration range. brazilianjournals.com.br UV absorption spectroscopy has also been used to study the interaction of ZnPT with biological molecules, such as DNA. oncotarget.com Studies have shown that upon the addition of DNA, there is no significant shift in ZnPT's characteristic absorption peak, suggesting it does not directly bind to DNA. oncotarget.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the sensitive and selective determination of ZnPT and its metabolites. uva.nl Techniques like tandem mass spectrometry (MS/MS) provide high specificity for quantification in complex samples. akjournals.comresearchgate.net
A key application of MS is in identifying and quantifying metabolites in biological fluids, which is essential for understanding the metabolic fate of ZnPT. Major urinary metabolites in animals, such as pyrithione glucuronide (PTG) and 2-thiopyridine glucuronide (ThPG), have been investigated in humans using ultra-high-performance liquid chromatography-high resolution mass spectrometry (UHPLC-MS/HRMS). nih.gov This high-resolution approach was necessary to overcome matrix interferences observed with standard tandem mass spectrometry (LC-MS/MS) methods. nih.gov The detection of PTG and ThPG in human urine confirmed that the metabolism of pyrithione in humans is consistent with findings from animal studies. nih.gov The major metabolites identified include 2-methanesulfonylpyridine (MSP) and S-glucuronide conjugates of 2-pyridinethiol and 2-pyridinethiol-1-oxide. mdpi.com
LC-MS/MS methods operating in multiple reaction monitoring (MRM) mode are frequently developed for the simultaneous quantification of ZnPT and its primary degradation product, pyrithione (PT). akjournals.comresearchgate.net These methods demonstrate excellent linearity and accuracy for analyzing ZnPT in commercial products like shampoos. akjournals.comresearchgate.net
Table 1: Mass Spectrometry Parameters for Zinc Pyrithione (ZnPT) and Pyrithione (PT) Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | akjournals.comresearchgate.net |
| MRM Transition (ZnPT) | m/z 317 → 190 | akjournals.comresearchgate.net |
| MRM Transition (PT) | m/z 128 → 110 | akjournals.com |
| Collision Energy (ZnPT) | 20 V | akjournals.com |
| Collision Energy (PT) | 15 V | akjournals.com |
| Ion Spray Voltage | 5500 V | akjournals.com |
| Source Temperature | 400 °C | akjournals.com |
Vibrational spectroscopy techniques, including Raman and infrared (IR) spectroscopy, provide detailed information about the molecular structure of ZnPT and are used for its detection and characterization.
Raman microscopy is advantageous for its chemical specificity, which allows ZnPT to be distinguished from other components in a formulation or on a biological surface like skin. mdpi.com This technique has been used to visualize the follicular deposition of ZnPT from shampoos. mdpi.com To overcome the low spatial resolution of traditional Raman, Stimulated Raman Scattering (SRS) microscopy has been employed. mdpi.comspiedigitallibrary.org SRS offers improved resolution and has been used on porcine skin to show ZnPT delivery on the scalp surface and into the follicular openings, visualizing particle morphology with high clarity. mdpi.comspiedigitallibrary.org
Fourier-transform infrared spectroscopy (FT-IR) is another valuable tool for characterizing ZnPT. scielo.brtandfonline.com The FT-IR spectrum of ZnPT is distinct from its precursors, with characteristic bands confirming its formation. tandfonline.com For instance, the aromatic C–H bending vibration at 744 cm⁻¹ in the precursor sodium pyrithione is replaced by a band at 765 cm⁻¹ in the ZnPT spectrum. tandfonline.com
Table 2: Key Vibrational Spectroscopy Bands for Zinc Pyrithione (ZnPT)
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|---|
| FT-IR | 1200, 1155 | Replaces bands at 1216 and 1190 cm⁻¹ in NaPT precursor | tandfonline.com |
| FT-IR | 765 | Aromatic C–H bending vibration | tandfonline.com |
| Raman | Varies | Unique spectral fingerprint for chemical mapping | mdpi.comspiedigitallibrary.org |
Zinc Pyrithione possesses intrinsic luminescence properties that can be exploited for its detection using fluorescence-based techniques. mdpi.commdpi.com Fluorescence Lifetime Imaging Microscopy (FLIM) has emerged as a particularly powerful method for mapping the distribution of ZnPT in complex biological environments like skin and hair follicles with high contrast and chemical sensitivity. mdpi.comresearchgate.netwiley.com
FLIM provides a characteristic "fingerprint" for ZnPT based on its unique fluorescence lifetime, which is the average time the molecule stays in its excited state. ZnPT exhibits a characteristically short average time-weighted emission lifetime of approximately 250 picoseconds (ps). researchgate.netwiley.com This allows it to be efficiently discriminated from endogenous skin fluorophores such as keratin (B1170402) and collagen, which have different lifetime signatures. mdpi.comresearchgate.net
Combined with multiphoton microscopy (MPM), the MPM-FLIM multimodal approach provides high-resolution spatial information about ZnPT delivery. mdpi.com This has been used to map ZnPT particle delivery deep within the hair follicles of human skin. mdpi.commdpi.com Studies have detected ZnPT particles up to 500 µm deep in follicles. mdpi.com Furthermore, FLIM can be used alongside fluorescent probes like ZinPyr-1, which detects labile zinc, to simultaneously visualize the deposition of ZnPT particles and their subsequent dissolution and release of zinc ions into the surrounding epithelial tissue. mdpi.commdpi.com
Table 3: Fluorescence Lifetime Imaging Microscopy (FLIM) Parameters for Zinc Pyrithione (ZnPT) Detection
| Parameter | Value/Setting | Purpose | Reference |
|---|---|---|---|
| Average Lifetime (τ) | ~250 ps | Characteristic "fingerprint" for ZnPT identification | researchgate.netwiley.com |
| Excitation (Two-Photon) | 740-820 nm | For deep tissue imaging and exciting ZnPT | researchgate.netresearchgate.net |
| Coupled Microscopy | Multiphoton Microscopy (MPM) | Provides high-resolution spatial information | mdpi.com |
| Complementary Probe | ZinPyr-1 | Detects labile zinc to assess ZnPT dissolution | mdpi.commdpi.com |
Chromatographic Separation and Detection Methods for Zinc Pyrithione
Chromatographic techniques are the gold standard for the separation and precise quantification of Zinc Pyrithione from various complex mixtures, including commercial products and environmental samples.
High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the most widely used methods for the routine analysis of ZnPT. researchgate.net A variety of HPLC methods have been developed, often involving reversed-phase columns like C18. researchgate.netiscientific.orgpharmatutor.org
A common strategy in HPLC analysis involves the conversion of ZnPT into a more stable complex before analysis. For example, ZnPT can be converted into a stable copper (II) complex, extracted, and then analyzed by HPLC with UV detection. researchgate.net Other methods use a mobile phase of acetonitrile (B52724) and water on a C18 column, with detection at 322 nm. pharmatutor.org The development of these methods requires careful optimization of the mobile phase composition, flow rate, and column type to achieve good peak resolution and sharpness. iscientific.orgpharmatutor.org
UHPLC, which uses columns with smaller particle sizes, offers superior resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. uva.nl UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and specific method for quantifying ZnPT deposition on the human scalp. mdpi.comresearchgate.net These high-resolution assays are capable of detecting very low levels of the compound, with limits of detection reported in the nanogram per milliliter (ng/mL) range. mdpi.comresearchgate.net
Table 4: Comparison of High-Resolution Chromatographic Methods for Zinc Pyrithione (ZnPT) Analysis
| Method | Column Type | Mobile Phase Example | Detection | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| HPLC | MG C18 (250 mm x 4.6 mm, 5 µm) | Acetonitrile-Methanol | UV | 0.015% | researchgate.net |
| HPLC-MS/MS | RP-18e (100 mm x 3 mm, 2 µm) | Acetonitrile-Methanol | APCI-MS/MS | 0.003% | researchgate.net |
| RP-HPLC | Zorbax Extend C18 (250mm x 4.6 mm, 5 μm) | Phosphate (B84403) buffer (pH 3.5) & Acetonitrile-Methanol | UV (254 nm) | 1.944 µg/mL | iscientific.org |
| RP-HPLC | Zobrax C18 | Acetonitrile:Water (60:40) | UV (322 nm) | Not specified | pharmatutor.org |
| UHPLC-MS/MS | Not specified | Not specified | MS/MS | ~1 ng/mL | mdpi.com |
Coupled Chromatographic-Spectrometric Techniques (e.g., LC-MS/MS) for Zinc Pyrithione Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely adopted method for the sensitive and specific quantification of Zinc Pyrithione (ZPT). akjournals.comakjournals.com This technique combines the separation capabilities of liquid chromatography with the precise detection and structural elucidation provided by mass spectrometry.
Researchers have developed and validated LC-MS/MS methods for determining ZPT in various complex matrices, including commercial shampoos and environmental water samples. akjournals.comnih.gov In a typical LC-MS/MS workflow, the sample undergoes an extraction process to isolate the ZPT. akjournals.com The extract is then injected into the liquid chromatography system, where ZPT is separated from other components in the sample. Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The instrument then detects specific precursor and product ions, a process known as multiple reaction monitoring (MRM), which provides high selectivity and sensitivity for quantification. akjournals.comresearchgate.net
For instance, a validated LC-MS/MS method for analyzing ZPT in shampoos demonstrated excellent linearity over a concentration range of 50–2000 ng/mL. akjournals.com This method utilized a liquid-liquid extraction for sample preparation and operated the mass spectrometer in positive electrospray ionization mode. akjournals.com The accuracy of such methods has been reported to be within the range of 95.9–108.2% for ZPT. researchgate.net To overcome challenges associated with the direct analysis of ZPT, such as its interaction with HPLC system components, some methods involve transchelation of ZPT into a more stable complex, like copper pyrithione, prior to LC-MS analysis. uq.edu.aupillbuys.com
The development of ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) methods has further enhanced the sensitivity of ZPT analysis. nih.gov One such method achieved a limit of detection of 1 ng/mL for ZPT, enabling the quantification of very low deposition levels on the scalp. nih.gov The optimization of chromatographic conditions, such as the mobile phase composition and column temperature, is critical for achieving reliable and reproducible results. For example, the addition of ammonium (B1175870) acetate (B1210297) to the mobile phase has been shown to stabilize ZPT during HPLC analysis. researchgate.net
| Technique | Matrix | Detection Limit | Linear Range | Key Findings |
| LC-MS/MS | Shampoos | - | 50–2000 ng/mL | Method was accurate (95.9–108.2%) and precise. akjournals.comresearchgate.net |
| UHPLC-MS/MS | Human Scalp | 1 ng/mL | - | Enabled quantification of low ng/cm² deposition levels. nih.gov |
| LC-APCI-MS | Water Samples | 20 ng/L | - | Utilized transchelation to stable copper complex for analysis. uq.edu.au |
| LC-MS | Methanol (B129727) | - | 3.5-10 mg/L | Ammonium acetate in mobile phase stabilized ZPT. researchgate.net |
Electrochemical and Sensor-Based Detection of Zinc Pyrithione
Electrochemical methods and advanced sensor technologies offer promising alternatives to traditional chromatographic techniques for the detection of Zinc Pyrithione, providing advantages such as rapid analysis, portability, and high sensitivity. srce.hr
Design and Optimization of Electrochemical Sensors for Zinc Pyrithione Quantification
Electrochemical sensors have been developed for the quantitative analysis of ZPT in various products. srce.hr These sensors typically operate by measuring the electrochemical response of ZPT at a modified electrode surface. The design and optimization of these sensors involve the careful selection of electrode materials and modification strategies to enhance sensitivity and selectivity.
For example, a flow injection analysis system using a cobalt phthalocyanine (B1677752) modified screen-printed carbon electrode has been successfully employed for the determination of ZPT in hair care products. iapchem.orgresearchgate.net This approach allows for rapid and automated analysis. The optimization of sensor performance includes investigating parameters such as the composition of the supporting electrolyte, the operating potential, and the flow rate of the sample. The development of novel nanomaterials has also played a significant role in advancing electrochemical sensor technology for various analytes, offering improved catalytic activity and larger surface areas for detection. mdpi.com While specific design and optimization details for ZPT sensors are an active area of research, the principles applied to other analytes, such as optimizing calcination temperature of materials and pH of the medium, are relevant. mdpi.com
Development of Surface-Enhanced Raman Spectroscopy (SERS) for Zinc Pyrithione Detection
Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that has been explored for the rapid and selective detection of Zinc Pyrithione. researchgate.netorcid.org SERS utilizes the enhancement of Raman scattering signals of molecules adsorbed on or near nanostructured metal surfaces, such as silver or gold. researchgate.net This enhancement allows for the detection of trace amounts of analytes.
The development of SERS-based sensors for ZPT involves the fabrication of novel SERS substrates with high enhancement factors and reproducibility. researchgate.net For instance, a method involving the electrochemical nanoetching of commercial silver needles has been used to create SERS sensors with rich surface nanostructures, leading to ultrahigh sensitivity. researchgate.net These sensors can be used for on-site detection with portable Raman spectrometers. researchgate.net
Research has demonstrated the ability of SERS to detect ZPT in real-life samples with high selectivity and sensitivity. researchgate.netorcid.org The technique provides a molecular fingerprint of the analyte, allowing for its specific identification even in complex matrices. researchgate.net The development of SERS sensors that are resistant to aggregation and material loss is crucial for practical applications, ensuring the durability and reliability of the measurements. researchgate.net The ability to regenerate and reuse SERS sensors further adds to their appeal for routine analysis. researchgate.netresearchgate.net
Sample Preparation and Extraction Methodologies in Zinc Pyrithione Research
Effective sample preparation is a critical step in the analytical workflow for Zinc Pyrithione research, as it is essential for isolating the analyte from the sample matrix and minimizing interferences. The choice of extraction method depends on the nature of the sample (e.g., shampoo, water, biological tissue) and the subsequent analytical technique.
Liquid-liquid extraction (LLE) is a commonly employed technique for extracting ZPT from liquid samples like shampoos. akjournals.comakjournals.com In this method, a solvent immiscible with the sample matrix is used to selectively extract ZPT. For example, a mixture of chloroform (B151607) and methanol has been found to provide good extraction efficiency with minimal interference for the analysis of ZPT in shampoos. akjournals.com The process typically involves vortexing the sample with the extraction solvent followed by centrifugation to separate the layers. akjournals.com
Solid-phase extraction (SPE) is another widely used technique, particularly for environmental water samples. researchgate.netdiva-portal.org SPE involves passing the sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. On-line SPE coupled with liquid chromatography has been utilized for the determination of ZPT in environmental water, allowing for preconcentration of the analyte and achieving low detection limits. nih.gov
Environmental Fate and Transformation Research of Zinc Pyrithione
Degradation Pathways of Zinc Pyrithione (B72027) in Environmental Compartments
Zinc Pyrithione (ZnPT) is subject to several degradation and transformation processes in the environment, including photodegradation, biodegradation, and chemical reactions. researchgate.net The transformation in aquatic systems is characterized by an initial rapid phase followed by a slower one, which is a result of its distribution between the water and sediment, where degradation rates differ. mst.dk
Photodegradation Mechanisms and Kinetics of Zinc Pyrithione
The photochemical breakdown of ZnPT is a significant pathway for its degradation in aqueous environments. nih.gov Studies conducted under simulated solar irradiation show that its photodegradation follows pseudo first-order reaction kinetics. nih.govresearchgate.net The rate of this process is influenced by the composition of the aqueous media. nih.gov
The photolytic half-life of ZnPT has been observed to be rapid, though values vary depending on the experimental conditions. In one study, half-lives ranged from 9.2 to 15.1 minutes. nih.gov Other experiments have estimated the half-life to be 13 minutes in a pH 9 buffer and 17.5 minutes in artificial seawater. mst.dk In artificial seawater exposed to natural sunlight, a photodegradation half-life of less than 2 minutes was recorded. nih.gov The presence of dissolved organic matter (DOM) accelerates the photolysis, while nitrate (B79036) ions also increase the degradation rate, although to a lesser extent. nih.gov However, photodegradation is significantly reduced in natural waters and may be completely absent at depths of 1 meter or more below the surface. oup.comresearchgate.net
The irradiation of aqueous ZnPT solutions leads to the formation of several transformation products. These byproducts have been identified through liquid chromatography-atmospheric pressure chemical ionisation mass spectrometry. nih.gov
Table 1: Photodegradation Kinetics of Zinc Pyrithione
| Condition | Half-Life | Reference |
|---|---|---|
| Aqueous Media (Simulated Solar) | 9.2 - 15.1 min | nih.gov |
| pH 9 Buffer (Light:Dark Cycle) | 13 min | mst.dk |
| Artificial Seawater (Light:Dark Cycle) | 17.5 min | mst.dk |
Table 2: Identified Photodegradation Products of Zinc Pyrithione
| Degradation Product |
|---|
| 2-pyridinesulfonic-acid (PSA) |
| Pyridine-N-oxide |
| 2-mercaptopyridine (B119420) |
| 2,2'-dithiobis(pyridine-N-oxide) |
| 2,2-dipyridyl disulfide |
| 2,2'-dithiobispyridine mono-N-oxide (PPMD) |
[Source: nih.gov]
Biodegradation Pathways of Zinc Pyrithione (Microbial Studies)
Biodegradation, particularly through microbial activity in water and sediment, is another key degradation pathway for ZnPT. researchgate.netmst.dk In both freshwater and marine systems, the pyrithione component degrades rapidly in the water phase, with very little of it accumulating in the sediment. nih.gov
The initial step in the aerobic degradation of ZnPT is the formation of its disulfide, identified as omadine disulfide. mst.dk Further degradation leads to the formation of more stable compounds. Long-term studies have identified 2-Pyridine sulfonic acid (PSA) and carbon dioxide as the only detectable degradation products after a 30-day period. nih.gov Studies on estuarine sediments have shown that ZnPT can affect microbial community functions, such as nutrient fluxes, indicating an interaction between the compound and sediment microorganisms. researchgate.net For instance, the lowest-observed-effect concentration (LOEC) for ZnPT was found to be 0.001 nmol/g dry sediment for the phosphate (B84403) flux and total DNA content. researchgate.net
Hydrolytic Stability and Degradation of Zinc Pyrithione
Hydrolysis is not a significant degradation pathway for Zinc Pyrithione. Investigations of its hydrolytic stability have been conducted across a range of pH levels typical of aquatic environments. Studies show that ZnPT is generally stable against hydrolysis at pH 5, 7, and 9, as well as in artificial seawater at a pH of 8.2. mst.dk Under abiotic dark conditions, the hydrolysis half-life for ZnPT has been reported to be greater than 90 days. nih.gov
Chemodegradation and Transchelation Reactions of Zinc Pyrithione in Aquatic Systems
In aquatic environments, particularly marine systems, Zinc Pyrithione is susceptible to transchelation, a chemical reaction where the zinc ion is exchanged for another metal ion. researchgate.netoup.com The presence of copper ions in seawater can lead to the rapid transformation of ZnPT into copper pyrithione (CuPT). oup.comresearchgate.netnih.gov This reaction is significant because CuPT is considered more stable and more toxic than ZnPT. oup.com
When ZnPT is added to seawater, approximately half of the nominal concentration can be transformed into CuPT, with the remainder forming other complexes depending on the availability of other ligands in the water. oup.comresearchgate.net In scenarios where ZnPT leaches from antifouling paints that also contain copper oxide (Cu₂O), a total transchelation can occur, resulting in the detection of CuPT with no measurable trace of the original ZnPT. oup.comresearchgate.net This highlights the importance of considering the formation of CuPT in the environmental risk assessment of Zinc Pyrithione. oup.com
Transport and Distribution Studies of Zinc Pyrithione in Model Ecosystems
The transport and distribution of Zinc Pyrithione in the environment are largely governed by its interaction with sediments and soils. researchgate.netmst.dk Its low water solubility means it has a tendency to partition from the water column to solid phases. nih.gov
Adsorption and Desorption Dynamics of Zinc Pyrithione in Sediments and Soils
The transformation of ZnPT in aquatic systems is closely linked to its distribution between the water phase and sediment. mst.dk The compound is rapidly removed from the water column through a combination of degradation and sorption to sediment. mst.dk
Studies in both freshwater and marine systems have demonstrated that the half-lives for the removal of ZnPT from the water phase are between 0.5 and 0.6 hours. mst.dk This rapid removal results in less than 5% of the initial dose remaining in the water phase after six hours under both aerobic and anaerobic conditions. mst.dk Despite this strong affinity for sediment, there is evidence of very little accumulation in the sediment itself, as the compound degrades rapidly. nih.gov The dynamics of adsorption and desorption are influenced by soil and sediment properties such as pH, organic matter content, and the presence of metal oxides. nih.govsemanticscholar.org
Table 3: Removal of Zinc Pyrithione from the Water Phase
| Process | Half-Life | % Remaining after 6 hours | Environment |
|---|---|---|---|
| Degradation & Sorption | 0.5 - 0.6 hours | < 5% | Freshwater & Marine |
[Source: mst.dk]
Volatilization and Atmospheric Transport Potential of Zinc Pyrithione
The potential for a chemical to volatilize and undergo atmospheric transport is a critical component of its environmental risk assessment. This behavior is primarily governed by its vapor pressure and Henry's Law constant. For Zinc Pyrithione, available data indicate a very low vapor pressure. Different sources report values such as <0.532 Pa at 21°C and 2.49 x 10⁻⁹ hPa at 25°C. europa.eueuropa.eu Another source cites a vapor pressure of <0.000001 Pa at 25°C. europa.eu
This extremely low vapor pressure suggests that Zinc Pyrithione has a negligible tendency to transition from solid or liquid phases into the atmosphere. Consequently, volatilization is not considered a significant route of dissipation in its environmental fate. europa.eueuropa.eu The scientific literature predominantly focuses on its degradation in aquatic and terrestrial systems, such as hydrolysis, photolysis, and biodegradation, further suggesting that atmospheric transport is not a primary concern. Due to its low water solubility and high affinity for partitioning to solids, any release to the environment is more likely to result in association with sediment and sludge rather than atmospheric distribution.
Identification and Characterization of Transformation Products and Metabolites of Zinc Pyrithione
Zinc Pyrithione is known to degrade in the environment through various biotic and abiotic processes, leading to the formation of several transformation products and metabolites. The primary degradation pathways include photolysis (degradation by light), hydrolysis, and biodegradation by microorganisms. nih.govregulations.gov The molecule readily transforms in the presence of light or through microbial action, with studies showing rapid degradation in aquatic environments. nih.govregulations.gov
A key transformation process in marine environments is transchelation, where the zinc ion is exchanged for other metals, notably copper, which is often present from copper-based antifouling paints. researchgate.netnih.gov This results in the formation of copper pyrithione, a more stable and toxic compound, which can then undergo its own degradation pathways. researchgate.netnih.gov
Research on Primary Degradation Products (e.g., Pyridine (B92270) Sulfonic Acid, Pyrithione Disulfide)
Research has identified several key primary degradation products of Zinc Pyrithione under various environmental conditions.
Pyrithione Disulfide : Also known as omadine disulfide, this is a major metabolite formed during the initial stages of aerobic degradation. mst.dk It is also produced when Zinc Pyrithione is exposed to oxidizing agents. chempoint.com
2-Pyridine Sulfonic Acid (PSA) : This compound, also referred to as omadine sulfonic acid, is a significant and more stable metabolite resulting from both aerobic degradation and photolysis. nih.govmst.dknih.gov
Photolytic Degradation Products : Studies on the photochemical behavior of Zinc Pyrithione have identified a range of byproducts. Under simulated solar irradiation, besides 2-Pyridine Sulfonic Acid, the following products were formed:
Pyridine-N-oxide
2-Mercaptopyridine
2,2'-dithiobis(pyridine-N-oxide) (Pyrithione Disulfide)
2,2-dipyridyl disulfide
2,2'-dithiobispyridine mono-N-oxide (PPMD) nih.gov
Other Metabolites : In aerobic biodegradation studies using seawater and sediment, other unidentified metabolites, designated as NP1 and NP2, have also been detected. mst.dk
The formation of these products is dependent on environmental conditions. For instance, photolysis in aqueous solutions is rapid, with half-lives reported to be between 9.2 and 15.1 minutes. nih.gov
| Product Name | Alternative Name(s) | Formation Pathway(s) | Reference(s) |
|---|---|---|---|
| Pyrithione Disulfide | Omadine Disulfide; 2,2'-dithiobis(pyridine-N-oxide) | Aerobic Biodegradation, Oxidation, Photolysis | mst.dkchempoint.comnih.gov |
| 2-Pyridine Sulfonic Acid | PSA; Omadine Sulfonic Acid | Aerobic Biodegradation, Photolysis | nih.govmst.dknih.gov |
| Pyridine-N-oxide | Photolysis | nih.gov | |
| 2-Mercaptopyridine | Photolysis | nih.gov | |
| 2,2-dipyridyl disulfide | Photolysis | nih.gov | |
| 2,2'-dithiobispyridine mono-N-oxide | PPMD | Photolysis | nih.gov |
| Unidentified Metabolites | NP1, NP2 | Aerobic Biodegradation | mst.dk |
Studies on Secondary Transformation Pathways of Zinc Pyrithione Metabolites
Following the initial breakdown of Zinc Pyrithione, its primary metabolites undergo further transformation. The secondary pathways generally lead to simpler, more polar compounds and eventual mineralization.
The primary metabolites, such as pyrithione disulfide, are further degraded. Research indicates that 2-Pyridine Sulfonic Acid (PSA) is a more persistent residue compared to the parent compound. regulations.gov However, it is considered a terminal or near-terminal residue, meaning it does not readily break down further under some conditions but is a key step towards complete degradation.
An outdoor microcosm study integrating all degradation pathways found that after 30 days, 2-Pyridine Sulfonic Acid (PSA) and carbon dioxide were the only detectable degradation products. nih.gov This finding suggests that the secondary transformation pathways of other initial metabolites ultimately converge, leading to the formation of PSA, which is then slowly mineralized to carbon dioxide (CO₂). nih.gov The mineralization of the pyridine ring of Zinc Pyrithione to CO₂ has been confirmed in studies using radiolabeled compounds, although the rate can be slow, with one study noting that 12% of the compound was transformed to ¹⁴CO₂ after 30 days in freshwater and sediment. mst.dk
Advanced Research Methodologies and Theoretical Approaches Applied to Zinc Pyrithione
Computational Chemistry and Molecular Modeling of Zinc Pyrithione (B72027)
Computational modeling serves as a powerful tool to investigate the properties of Zinc Pyrithione at an atomic level, predicting its behavior and interactions with biological molecules.
Quantum chemical methods, particularly Density Functional Theory (DFT), have been employed to study the electronic structure and geometry of Zinc Pyrithione and related metal-pyrithione complexes. conicet.gov.ar These calculations are essential for understanding the nature of the coordination between the zinc ion and the pyrithione ligands, which chelate the metal through their sulfur and oxygen atoms. conicet.gov.ar
DFT studies have been used to determine the lowest energy structures of pyrithione complexes, confirming the stable tetracoordinate geometry around the central zinc ion. conicet.gov.ar Such calculations also help elucidate the oxidation state of the metal within the complex, which is critical for its reactivity. conicet.gov.ar For instance, population analysis calculations have shown that the oxidation state of the metal can vary in different transition metal-pyrithione complexes, with zinc typically maintaining a +2 state. conicet.gov.ar Furthermore, quantum chemistry calculations can explore subtle structural details, such as intramolecular contacts and bond angles, which can be influenced by factors like repulsive interactions between atoms. mdpi.com
Molecular dynamics (MD) simulations provide a dynamic view of how Zinc Pyrithione interacts with complex biological environments, such as cell membranes and proteins, over time. These simulations are vital for understanding the conformational flexibility of both the compound and its biological targets. nih.gov
MD simulations have been used to:
Investigate interactions with protein channels: Studies on KCNQ1 potassium channels, which are modulated by Zinc Pyrithione, use MD simulations to explore how small molecules bind and affect channel function. biorxiv.orgelifesciences.org These simulations can reveal how a ligand like ZPT might alter the allosteric coupling between different domains of a protein. biorxiv.orgelifesciences.org
Assess binding stability: By running simulations of a compound docked into a protein's binding site, researchers can assess the stability of the interaction and identify key residues that maintain the complex. elifesciences.org For example, simulations can show a ligand detaching from a mutated protein, confirming the importance of specific amino acid residues for binding. elifesciences.org
Model complex biological systems: The cationic dummy atom approach is a specific MD method developed to correctly simulate the four-ligand coordination of zinc in proteins, which has been a challenge for conventional MD simulations. nih.gov This has been successfully applied to enzymes like farnesyltransferase to study the flexibility of the zinc-containing active site. nih.gov
These simulations are critical for bridging the gap between static structural data and dynamic biological function.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein. This method is instrumental in identifying potential biological targets for Zinc Pyrithione and understanding its inhibitory mechanisms.
Docking studies have successfully predicted the binding of Zinc Pyrithione to several key protein targets. nih.gov For example, it was shown to bind strongly to the active sites of proteasome-associated deubiquitinases (DUBs) like USP14 and UCHL5. nih.gov Similarly, docking has been used to explore the binding of pyrithione-containing compounds to metallo-β-lactamases, guiding the design of more potent inhibitors by promoting interactions with the catalytic zinc ions. diva-portal.org These studies provide a static snapshot of the binding mode, which can then be further investigated using methods like MD simulations.
| Target Molecule Class | Specific Target(s) | Key Finding | Reference |
|---|---|---|---|
| Deubiquitinases (DUBs) | USP14, UCHL5 | Predicted strong binding of a ZPT hydrolysate product to the active sites, suggesting a mechanism for proteasome inhibition. | nih.gov |
| Metallo-β-lactamases (MBLs) | CcrA | In silico design of analogues to promote zinc interactions and improve binding affinity. | diva-portal.org |
| Ion Channels | TRPA1 Channel | Docking showed interactions with amino acid residues similar to other known modulators. | dntb.gov.ua |
| Viral Proteases | Cathepsin L, PLPro (SARS-CoV-2) | Demonstrated potent inhibition, attributable to the thiophilic character of zinc binding to active site cysteine residues. | nih.gov |
In Silico Approaches for Predicting Zinc Pyrithione Behavior and Reactivity
In silico approaches encompass a wide range of computational methods used to predict the properties, behavior, and reactivity of molecules without laboratory experiments. For Zinc Pyrithione, these methods are crucial for forecasting its biological activity and potential interactions. Structure-activity relationship (SAR) studies, which correlate a molecule's chemical structure with its biological activity, are a key component of this approach. diva-portal.org By analyzing how structural modifications—such as altering functional groups on the pyrithione ring—affect its potency, researchers can build predictive models. researchgate.net These models, often combined with docking and MD simulations, allow for the rational design of new compounds with improved or more specific activities. diva-portal.org For instance, in silico evaluation of pyrithione analogues helped identify modifications that could enhance interactions with the zinc ions in the active site of target enzymes. diva-portal.org
Systems Biology and Omics Research on Zinc Pyrithione Perturbations (Model Systems)
Systems biology integrates computational and experimental techniques to understand the complex interactions within biological systems. "Omics" fields, such as proteomics, are central to this approach. For Zinc Pyrithione, systems biology has been pivotal in moving beyond a single-target mechanism to a more holistic understanding of its effects.
Studies using model organisms like the yeast Saccharomyces cerevisiae have employed techniques such as deletion library screening and microarray analysis to uncover the molecular basis of ZPT's antifungal activity. researchgate.netnih.gov This research revealed that ZPT's efficacy is not just due to zinc overload but involves a complex interplay with other metals, particularly copper. nih.gov The findings showed that ZPT increases intracellular copper levels, which in turn damages essential iron-sulfur (Fe-S) cluster proteins, leading to a disruption of critical metabolic pathways. researchgate.netnih.gov
Proteomics, the large-scale study of proteins, provides a direct snapshot of the cellular response to a chemical perturbation. Non-clinical proteomic studies using cell cultures and model organisms have uncovered detailed mechanisms of Zinc Pyrithione's action.
When cells are exposed to ZPT, significant changes in the proteome occur. Key findings from proteomic analyses include:
Induction of Protein-Ubiquitin Conjugates: Treatment of cancer cell lines with ZPT leads to a dramatic accumulation of ubiquitinated proteins, indicating an inhibition of the ubiquitin-proteasome system (UPS). nih.gov This aligns with docking studies showing ZPT targets deubiquitinating enzymes. nih.gov
Oxidative and Proteotoxic Stress Response: In yeast, ZPT and its related compound 2-mercaptopyridine-N-oxide (MP) induce a strong oxidative stress response and proteotoxic stress response. biorxiv.orgbiorxiv.org This includes the upregulation of proteins involved in detoxification and protein folding.
Iron-Sulfur (Fe-S) Protein Damage: A key mechanism revealed by proteomic and systems biology approaches is the damage to Fe-S proteins. researchgate.netbiorxiv.org The influx of copper mediated by pyrithione is thought to be a primary cause of this damage. biorxiv.org
Alteration of Energy Metabolism: Proteomic analysis of marine mussels exposed to ZPT showed a decrease in the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), an enzyme central to energy metabolism. researchgate.net
These studies highlight how the cell re-wires its proteome to cope with the stress induced by Zinc Pyrithione, providing a detailed map of its cellular impact.
| Model System | Key Protein/Pathway Affected | Observed Effect | Inferred Mechanism | Reference |
|---|---|---|---|---|
| Human Cancer Cells (A549, K562) | Ubiquitinated Proteins | Rapid and dramatic increase in total ubiquitinated proteins. | Inhibition of deubiquitinases (DUBs) in the proteasome. | nih.gov |
| Yeast (S. cerevisiae) | Fe-S Cluster Proteins | Damage/inactivation of Fe-S proteins. | Pyrithione-mediated influx of copper. | researchgate.netbiorxiv.org |
| Yeast (S. cerevisiae) | Oxidative Stress Response Proteins (e.g., Yhb1, Tsa1) | Upregulation/induction of response proteins. | Induction of oxidative and proteotoxic stress. | biorxiv.org |
| Marine Mussels | Phosphoenolpyruvate Carboxykinase (PEPCK) | Decreased expression. | Alteration of energy metabolism. | researchgate.net |
| Human Keratinocytes | Heat Shock Response Genes/Proteins | Upregulation of expression. | Response to cellular stress and protein damage. | nih.gov |
Transcriptomic and Metabolomic Investigations Related to Zinc Pyrithione Exposure
Modern "omics" technologies have provided unprecedented insight into the molecular and metabolic responses of organisms and cells to Zinc Pyrithione (ZPT) exposure. These studies are crucial for understanding its mode of action at a systems biology level.
Transcriptomic Analyses
Transcriptomic studies, which analyze the complete set of RNA transcripts in a cell, have revealed that ZPT exposure triggers significant changes in gene expression related to cellular stress and metal homeostasis.
In a study using reconstructed human epidermis, exposure to ZPT led to the upregulation of a suite of stress response genes. nih.gov Key upregulated genes included those encoding for metallothionein-2A (MT2A), various heat shock proteins (HSPA6, HSPA1A), antioxidants like superoxide (B77818) dismutase 2 (SOD2), and the cell cycle inhibitor p21 (CDKN1A). nih.gov This indicates a robust cellular stress response to ZPT-induced zinc ion dysregulation. nih.gov
Research on the scalp fungus Malassezia restricta showed that ZPT treatment inhibits the synthesis of iron-sulfur (Fe-S) clusters, which are vital for fungal metabolism. morressier.comresearchgate.net The transcriptome profile of ZPT-treated cells also demonstrated a marked reduction in the expression of lipases, enzymes believed to be important for the fungus's survival on human skin. morressier.com
Furthermore, investigations into triple-negative breast cancer cells revealed that ZPT acts as a copper ionophore. nih.gov Gene ontology (GO) enrichment analysis of transcriptomic data showed a significant upregulation in genes related to the detoxification and stress response to copper ions. nih.gov This suggests that ZPT's activity can be modulated by the presence of other metal ions. nih.gov
Table 1: Summary of Key Transcriptomic Findings on Zinc Pyrithione Exposure
| Organism/Model System | Key Upregulated/Altered Pathways | Specific Gene/Protein Mentions | Reference |
|---|---|---|---|
| Reconstructed Human Epidermis | Cellular Stress Response, Metal Homeostasis, Cell Cycle Inhibition | MT2A, HSPA6, HSPA1A, SOD2, CDKN1A | nih.gov |
| Malassezia restricta (Fungus) | Inhibition of Iron-Sulfur (Fe-S) Cluster Synthesis, Reduced Lipase Expression | Fe-S Cluster Synthesis Genes, Lipases | morressier.com |
| Triple-Negative Breast Cancer Cells | Detoxification and Stress Response to Copper Ions, Ferroptosis | Genes related to copper homeostasis and misfolded protein binding | nih.gov |
Metabolomic Investigations
Metabolomics, the study of the complete set of small-molecule metabolites, provides a functional readout of the cellular state. Studies on ZPT have highlighted significant metabolic perturbations.
In adult zebrafish, exposure to ZPT induced gender-differentiated metabolic abnormalities in the liver. sci-hub.seresearchgate.net Using gas chromatography-mass spectrometry (GC-MS), researchers detected 172 significantly altered metabolite peaks. researchgate.net The exposure disrupted key metabolic pathways, including glycogenolysis, glycolysis, purine (B94841) and pyrimidine (B1678525) metabolism, oxidative phosphorylation, and amino acid metabolism. sci-hub.seresearchgate.net These findings point to ZPT-induced hepatotoxicity with distinct metabolic signatures between male and female fish. sci-hub.se
Research on the aquatic organism Daphnia magna also employed metabolomic approaches, which indicated that ZPT exposure leads to oxidative and neurotoxic effects. nih.gov In human keratinocytes, ZPT was shown to disrupt zinc ion homeostasis, leading to a rapid accumulation of intracellular zinc, which was quantified by inductively coupled plasma mass spectrometry (ICP-MS). nih.gov This impairment of metal homeostasis is a primary metabolic consequence of ZPT exposure that triggers downstream cellular stress events. nih.gov
Table 2: Overview of Metabolomic Research Findings on Zinc Pyrithione
| Organism/Model System | Primary Finding | Affected Metabolic Pathways | Analytical Technique | Reference |
|---|---|---|---|---|
| Zebrafish (Danio rerio) | Gender-differentiated metabolic abnormalities and hepatotoxicity | Glycolysis, Purine/Pyrimidine Metabolism, Oxidative Phosphorylation, Amino Acid Metabolism | GC-MS | sci-hub.seresearchgate.net |
| Daphnia magna | Induction of oxidative and neurotoxic effects | General oxidative and neurotoxic pathways | Biochemical Assays | nih.gov |
| Primary Human Keratinocytes | Impairment of zinc ion homeostasis | Intracellular Zinc Regulation | ICP-MS, Fluorescence Microscopy | nih.gov |
Nanomaterial Integration and Formulation Research for Zinc Pyrithione (Focus on Material Science for Research)
The integration of Zinc Pyrithione into nanomaterials and advanced formulations is an active area of research, aiming to enhance its stability, control its release, and improve its efficacy in various applications.
Encapsulation involves entrapping ZPT within a carrier material to protect it from premature degradation and to control its release kinetics. ZPT is known to be sensitive to photolysis, and encapsulation can enhance its stability, particularly in aqueous formulations. nih.gov
One common method is the emulsification-solvent evaporation technique. nih.govresearchgate.net Researchers have successfully used this method to encapsulate ZPT in biodegradable poly(lactic acid) (PLA) nanoparticles and poly(methyl methacrylate) (PMMA) microcapsules. nih.govresearchgate.netresearchgate.net Studies have demonstrated that these encapsulation systems can provide a controlled release profile for the biocide. researchgate.net For instance, ZPT was encapsulated in PLA nanoparticles with a biocide-to-polymer ratio of 40%. nih.govresearchgate.net Similarly, PMMA microcapsules with a ZPT loading of 10% have been developed, showing an encapsulation efficiency of 86%. researchgate.neteuropa.eu
Other advanced encapsulation strategies include the use of silica (B1680970) aerogels. While much of this research has focused on the related compound copper pyrithione, the technology is applicable to ZPT for achieving higher efficiency and controlled release in antifouling coatings. acs.org
Beyond encapsulation, ZPT is being integrated into various nanocomposites to create materials with enhanced antimicrobial properties and controlled-release characteristics.
A green mechanochemical milling process has been developed to synthesize nanoparticulate ZPT with primary particle diameters ranging from 20 to 200 nm. tandfonline.com This nanoparticulate form is expected to exhibit higher activity and be more effectively distributed in formulations. tandfonline.com
In the field of polymer science, nanocomposites of high-density bio polyethylene (B3416737) (BHDPE), organophilic clay (Cloisite 20A), and a commercial additive containing ZPT have been produced. scielo.brresearchgate.net These materials are being investigated for applications such as active packaging. scielo.br ZPT has also been combined with other nanomaterials, such as a compound of nano-Ag/TiO2, to improve the antifungal properties of soy-based adhesives. mdpi.com
For coating applications, ZPT is dispersed in polymeric and sol-gel systems. europa.eu Polyurethane and sol-gel based formulations containing ZPT have been developed for antimicrobial coatings on surfaces like fuel tanks. europa.eu Research has also explored combining ZPT with other biocides, like silver-based nanoclays, in polyurethane coatings to achieve broad-spectrum antimicrobial activity. walshmedicalmedia.com The development of these nanocomposites focuses on optimizing the dispersion of ZPT and controlling its release to ensure long-lasting efficacy. europa.eursc.org
Future Directions and Emerging Research Areas in Zinc Pyrithione Science
Interdisciplinary Research Approaches for Comprehensive Zinc Pyrithione (B72027) Understanding
A holistic understanding of Zinc Pyrithione's mechanisms and effects requires a convergence of multiple scientific disciplines. The study of ZPT is no longer confined to traditional microbiology and dermatology but extends into oncology, environmental science, and materials science.
Researchers are increasingly adopting interdisciplinary approaches to unravel the compound's complex biological interactions. For instance, the investigation of ZPT as a potential cancer therapeutic involves a combination of molecular biology, chemistry, and clinical research. nih.gov Studies have shown ZPT can induce cancer cell death, and computational modeling has been used to predict its binding to specific cellular targets like deubiquitinases (DUBs). nih.gov This requires collaboration between chemists synthesizing ZPT analogues, biologists testing their efficacy in cell lines, and computational scientists modeling the interactions.
Furthermore, dermatological research, its most common application area, now integrates advanced imaging, pharmacology, and toxicology to understand its targeted delivery to skin epithelia and its effects on the skin microbiome. mdpi.comnih.gov Understanding how ZPT particles dissolve and become bioactive on the skin surface to combat yeasts like Malassezia is a key area of focus. nih.gov Environmental studies are also crucial, assessing the impact of ZPT from antifouling paints on marine ecosystems, which brings together marine biology, toxicology, and analytical chemistry to monitor its presence and effects on non-target organisms. researchgate.net
Integration of Advanced Technologies (e.g., AI, Machine Learning) in Zinc Pyrithione Research
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in advancing ZPT research. These technologies are being applied to accelerate drug discovery, refine safety assessments, and personalize treatments.
Moreover, computational toxicology and probabilistic modeling are being used to create more realistic human exposure models for risk assessment, moving beyond traditional, often exaggerated, toxicological studies. mdpi.comresearchgate.net
Theoretical Frameworks for Predicting Zinc Pyrithione Behavior and Reactivity in Novel Environments
Theoretical and computational models provide invaluable insights into the behavior of ZPT at a molecular level, allowing researchers to predict its reactivity and design new applications.
Molecular Docking and Simulation: Molecular docking studies are used to predict how ZPT binds to biological targets. Researchers have used protocols like CDOCKER to model the interaction between ZPT and enzymes such as USP14 and UCHL5, which are associated with the proteasome pathway in cancer cells. nih.gov These simulations provide a structural basis for ZPT's observed biological activity and guide the development of more potent derivatives. nih.gov
Pharmacokinetic Modeling: Physiologically-based pharmacokinetic (PBPK) models are being developed to simulate the absorption, distribution, metabolism, and excretion of ZPT in the body. europa.eu These models help in understanding the disposition of the compound following dermal application, which is crucial for assessing its safety and efficacy in dermatological formulations. europa.eu They can integrate data from various sources to predict systemic exposure under different use scenarios.
Quantum Chemistry Calculations: Theoretical frameworks based on quantum chemistry can elucidate the electronic structure and reactivity of the ZPT molecule. This is fundamental to understanding its mechanism of action, such as how it may disrupt iron-sulfur clusters in fungal cells. nih.gov These predictive models are essential for exploring ZPT's potential in novel chemical environments and for designing new ZPT-based materials with tailored properties.
Sustainable Chemistry Perspectives in Zinc Pyrithione Research and Development for Future Applications
As environmental regulations become more stringent, the focus of ZPT research is shifting towards sustainability and green chemistry. globalgrowthinsights.combluesign.com This includes developing environmentally benign synthesis methods and creating safer, more effective formulations.
Green Synthesis Routes: Traditional synthesis methods for ZPT are being re-evaluated to reduce waste and use of hazardous materials. patsnap.comgoogle.com Research into "green" synthesis is exploring alternative, more environmentally friendly pathways. One novel approach involves a solvent-less, mechanochemical milling process to produce nanoparticulate ZPT from zinc chloride and sodium pyrithione. tandfonline.comresearchgate.net This method is not only greener but also produces nanoparticles that may offer higher efficacy and better formulation stability. tandfonline.comresearchgate.net Another green approach uses sodium pyrithione salt as an activation reagent to create biomass-derived activated carbons for energy storage applications. rsc.org
Nanoparticle Formulations: The development of nano-formulations of ZPT represents a significant area of innovation. Nano-grade ZPT offers improved dispersion and may exhibit higher activity, allowing for lower concentrations to be used in products like antifouling paints and shampoos. globalgrowthinsights.comtandfonline.com This could lead to more effective products with a reduced environmental footprint. tandfonline.com For example, a nano-grade ZPT for industrial coatings was shown to increase dispersion rates by over 30% and extend biofilm resistance by more than 25%. globalgrowthinsights.com
Regulatory Landscape and Alternatives: The use of ZPT in some applications, particularly leave-on cosmetics, has been restricted in regions like the European Union due to environmental and safety concerns. globalgrowthinsights.combluesign.com This regulatory pressure is a major driver for innovation, pushing companies to invest in green chemistry to develop safer alternatives that maintain performance while minimizing environmental risk. globalgrowthinsights.com Organizations like bluesign are proactively banning ZPT in textiles to promote a more sustainable supply chain. bluesign.com This trend encourages research into both improving the sustainability profile of ZPT and discovering new, greener biocidal compounds.
Data Tables
Table 1: Research Findings on Zinc Pyrithione's Inhibitory Activity
| Target/Application | Finding | IC50 Value | Source |
|---|---|---|---|
| SARS-CoV-2 3CL Protease | Potent inhibitor identified through AI-driven screening and enzymological experiments. | 0.9687 µM | nih.gov |
| SARS-CoV-2 Viral Entry | Inhibition of viral entry in ex vivo tests. | 0.84 µM | nih.gov |
| Cathepsin L Enzyme | Inhibition of a key enzyme related to viral entry. | 1.88 ± 0.49 µM | nih.gov |
| PLPro Enzyme | Inhibition of a key SARS-CoV-2 enzyme. | 0.50 ± 0.07 µM | nih.gov |
Table 2: AI Model Performance in Scalp Condition Assessment
| Scalp Condition | Model Accuracy | Source |
|---|---|---|
| Dryness | 91.3% | tandfonline.com |
| Oiliness | 90.5% | tandfonline.com |
| Erythema | 89.6% | tandfonline.com |
| Folliculitis | 87.3% | tandfonline.com |
| Dandruff | 95.2% | tandfonline.com |
Q & A
What methodological frameworks are recommended for formulating research questions on Einecs 282-256-5?
Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the practicality and significance of your research question. The PICO framework (Population, Intervention, Comparison, Outcome) can help structure hypotheses involving comparative studies (e.g., reactivity comparisons with analogs). Ensure clarity and specificity to avoid ambiguity .
Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?
Document synthesis protocols, purification methods, and characterization techniques (e.g., NMR, HPLC) in detail. Include instrument specifications (e.g., resolution, calibration) and environmental conditions (e.g., temperature, solvent purity). Follow guidelines for reporting experimental procedures, as outlined by the Beilstein Journal of Organic Chemistry .
Q. What steps are critical for conducting a systematic literature review on this compound?
Use academic databases (e.g., PubMed, SciFinder) with Boolean operators (AND/OR/NOT) and controlled vocabularies (e.g., MeSH terms). Track citation chains to identify seminal papers. Prioritize peer-reviewed journals and exclude non-authoritative sources (e.g., commercial websites). Evaluate source credibility through impact factors and institutional affiliations .
Q. How can researchers validate the purity and identity of this compound in synthetic workflows?
Combine orthogonal analytical methods:
Q. What statistical tools are essential for preliminary data analysis of this compound’s physicochemical properties?
Use descriptive statistics (mean, standard deviation) for replicate measurements. Apply t-tests or ANOVA to compare experimental groups. Report p-values and confidence intervals to quantify significance. Refer to guidelines for reporting statistical outcomes in chemistry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying conditions?
Conduct reproducibility studies under standardized protocols (e.g., ISO guidelines). Perform meta-analysis to identify confounding variables (e.g., solvent polarity, trace impurities). Use error propagation models to quantify measurement uncertainties and isolate systematic vs. random errors .
Q. What advanced computational methods are suitable for predicting this compound’s reactivity in novel environments?
Employ density functional theory (DFT) to model electronic structures and reaction pathways. Validate predictions with experimental kinetics data (e.g., Arrhenius plots). Cross-reference results with databases like NIST Chemistry WebBook for thermodynamic consistency .
Q. How should researchers address ethical and safety challenges in handling this compound?
Follow GLP (Good Laboratory Practice) for hazardous material handling. Include risk assessments for toxicity, flammability, and environmental impact. Document safety protocols (e.g., fume hood use, waste disposal) in compliance with institutional review boards (IRBs) .
Q. What strategies optimize the integration of multidisciplinary data (e.g., biological + chemical) in studying this compound’s bioactivity?
Use mixed-methods frameworks :
- Align experimental conditions (e.g., pH, temperature) across disciplines.
- Apply multivariate analysis (e.g., PCA) to identify covarying factors.
- Validate findings through cross-disciplinary peer review .
Q. How can Bayesian statistics improve uncertainty quantification in this compound’s pharmacokinetic studies?
Implement Bayesian hierarchical models to incorporate prior data (e.g., in vitro results) into in vivo predictions. Calculate posterior probability distributions for parameters like clearance rates. Use Markov Chain Monte Carlo (MCMC) methods for complex parameter estimation .
Methodological Resources
- Data Presentation : Use tables and figures to highlight trends (e.g., dose-response curves). Include raw data in appendices and processed data in the main text .
- Error Analysis : Report confidence intervals and relative standard deviations (RSD). Discuss instrumental limits (e.g., detector sensitivity) .
- Ethical Compliance : Reference institutional safety guidelines and IRB approvals in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
